molecular formula C14H14ClO3P B044431 Bis(2-methylphenyl) phosphorochloridate CAS No. 6630-13-3

Bis(2-methylphenyl) phosphorochloridate

Cat. No.: B044431
CAS No.: 6630-13-3
M. Wt: 296.68 g/mol
InChI Key: RKQCRIBSOCCBQJ-UHFFFAOYSA-N
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Description

Phosphorochloridates are critical intermediates in synthesizing pesticides, pharmaceuticals, and flame retardants. Their reactivity stems from the electrophilic phosphorus center, which undergoes nucleophilic substitution with amines, alcohols, or thiols to form phosphoramidates, phosphates, or thiophosphates.

Properties

CAS No.

6630-13-3

Molecular Formula

C14H14ClO3P

Molecular Weight

296.68 g/mol

IUPAC Name

1-[chloro-(2-methylphenoxy)phosphoryl]oxy-2-methylbenzene

InChI

InChI=1S/C14H14ClO3P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3

InChI Key

RKQCRIBSOCCBQJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)Cl

Canonical SMILES

CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)Cl

Other CAS No.

6630-13-3

Pictograms

Acute Toxic

Synonyms

o-Tolyl Phosphorochloridate;  Phosphorochloridic Acid, Di-o-tolyl Ester;  Phosphorochloridic Acid, Bis(2-methylphenyl) Ester;  NSC 60025

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Bis(2-methylphenyl) phosphorochloridate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, including:

  • Phosphorylation Reactions : It can introduce phosphorochloridate groups into organic molecules, enhancing their biological activity or altering their physical properties.
  • Synthesis of Phosphonates : Used as a precursor for creating phosphonate derivatives that exhibit potential applications in pharmaceuticals and agrochemicals.

Pharmaceutical Development

Due to its electrophilic nature, this compound is investigated for potential use in drug development. Preliminary studies indicate that it may interact with biological molecules such as proteins and nucleic acids, which is crucial for understanding its pharmacological effects and potential toxicity .

Material Science

The compound is also explored for its role in developing advanced materials:

  • Flame Retardants : Research has shown that incorporating this compound into polymer matrices can enhance flame retardant properties. This application is particularly relevant for materials used in construction and textiles .
  • Polymer Synthesis : It serves as a crosslinking agent in the synthesis of polymers, improving mechanical strength and thermal stability.

Data Table of Applications

Application AreaSpecific UseBenefits
Chemical SynthesisIntermediate for organic compoundsVersatile reactivity; enhances biological activity
Pharmaceutical DevelopmentPotential drug interactionsImportant for assessing toxicity
Material ScienceFlame retardant formulationsImproved safety in materials
Polymer ChemistryCrosslinking agent for polymersEnhances strength and stability

Case Study 1: Flame Retardant Properties

A study demonstrated that incorporating this compound into polypropylene significantly improved its flame retardancy. The treated samples exhibited reduced flammability compared to untreated controls, making them suitable for applications where fire safety is critical .

Case Study 2: Biological Interactions

Research investigating the interaction of this compound with nucleic acids revealed that it could form stable adducts. This interaction suggests potential applications in targeted drug delivery systems where precise molecular interactions are necessary .

Comparison with Similar Compounds

Structural and Substituent Effects

Phosphorochloridates vary in reactivity and stability based on substituents. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Characteristics
Bis(4-nitrobenzyl) phosphorochloridate 4-Nitrobenzyl (electron-withdrawing) C₁₄H₁₂ClN₂O₇P 386.68 High reactivity due to nitro groups; used in nucleophilic substitutions .
Diisopropyl phosphorochloridate Isopropyl (bulky alkyl) C₆H₁₄ClO₃P 188.60 Steric hindrance slows reactions; common in pesticide synthesis .
Bis(2,2,2-trifluoroethyl) phosphorochloridate Trifluoroethyl (electron-withdrawing) C₄H₆ClF₆O₃P 306.51 Enhanced stability and solubility in fluorinated solvents .
Diphenyl phosphorochloridate Phenyl (aromatic) C₁₂H₁₀ClO₃P 268.63 Moderate reactivity; used in heterocyclic compound synthesis (e.g., triazines) .

Inference for Bis(2-methylphenyl) phosphorochloridate :

  • The 2-methylphenyl groups are less electron-withdrawing than nitro or trifluoroethyl substituents, likely resulting in intermediate reactivity.
  • Methyl groups may introduce slight steric hindrance compared to phenyl, but less than isopropyl.

Inference for this compound :

  • Expected synthesis involves POCl₃ and 2-methylphenol under controlled conditions, similar to diphenyl derivatives.

Inference for this compound :

  • Likely serves as an intermediate in pharmaceuticals or agrochemicals, balancing reactivity and steric effects.

Inference for this compound :

  • Expected to be moisture-sensitive and toxic, requiring handling under inert conditions.

Research Findings and Data

Reactivity Trends in Solvents

  • Diphenyl phosphorochloridate: Reacts with sodium phenoxides in THF to yield inversion/retention ratios influenced by substituents (e.g., 1.26:1 for p-methylphenoxide vs. 3.55:1 for 2,6-dimethylphenoxide) .
  • Nitro-substituted esters : Exhibit solvent-dependent isomerization in polar solvents like formic acid .

Stability and Degradation

  • Bis(2-chloroethyl) methylphosphonate : Stable under reflux conditions but hydrolyzes in aqueous media .
  • Bis(2,2,2-trifluoroethyl) derivatives : Enhanced stability due to fluorine’s electronegativity .

Preparation Methods

Reaction Conditions and Stoichiometry

In a typical procedure, 2-methylphenol (2.2 equivalents) is dissolved in an inert solvent such as dichloromethane or toluene, followed by the dropwise addition of POCl3\text{POCl}_3 (1 equivalent) under nitrogen atmosphere. Triethylamine (2.2 equivalents) is introduced to neutralize the liberated HCl, driving the reaction to completion. The mixture is stirred at 0–25°C for 2–4 hours, after which the temperature is gradually raised to 60°C for 1 hour to ensure complete substitution.

Yield and Product Isolation

This method typically achieves yields of 80–85%. Post-reaction, the mixture is washed with aqueous sodium bicarbonate to remove residual acid, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified via vacuum distillation (140–160°C at 3 mmHg), yielding a colorless liquid with >98% purity by GC-MS.

Mechanistic Insights

The reaction proceeds through a two-step nucleophilic substitution:

  • POCl3+ArOHCl2P(O)OAr+HCl\text{POCl}_3 + \text{ArOH} \rightarrow \text{Cl}_2\text{P(O)OAr} + \text{HCl}

  • Cl2P(O)OAr+ArOHClP(O)(OAr)2+HCl\text{Cl}_2\text{P(O)OAr} + \text{ArOH} \rightarrow \text{ClP(O)(OAr)}_2 + \text{HCl}
    Triethylamine sequesters HCl, preventing reversibility and favoring the formation of the dichloridate.

Two-Step Synthesis via Phosphate Intermediate

For substrates sensitive to acidic conditions, a two-step protocol involving intermediate phosphate formation is preferred. This approach minimizes degradation of the phenolic starting material.

Formation of Sodium 2-Methylphenyl Phosphate

In the first step, 2-methylphenol reacts with POCl3\text{POCl}_3 in the presence of sodium hydroxide to form sodium 2-methylphenyl phosphate:
POCl3+2ArONaNa2P(O)(OAr)2+3NaCl\text{POCl}_3 + 2 \text{ArONa} \rightarrow \text{Na}_2\text{P(O)(OAr)}_2 + 3 \text{NaCl}
The reaction is conducted in tetrahydrofuran (THF) at −10°C to prevent over-substitution.

Chlorination with Bis(trichloromethyl) Carbonate

The sodium phosphate intermediate is then treated with bis(trichloromethyl) carbonate ((Cl3CO)2CO(\text{Cl}_3\text{CO})_2\text{CO}) in dichloromethane at 0–10°C for 5 hours:
Na2P(O)(OAr)2+(Cl3CO)2COClP(O)(OAr)2+2CO2+2NaCl\text{Na}_2\text{P(O)(OAr)}_2 + (\text{Cl}_3\text{CO})_2\text{CO} \rightarrow \text{ClP(O)(OAr)}_2 + 2 \text{CO}_2 + 2 \text{NaCl}
This method achieves yields of 87–90% with 99.3% purity, avoiding high-temperature distillation.

Lewis Acid-Catalyzed Phosphorylation

Lewis acids such as aluminum chloride (AlCl3\text{AlCl}_3) or zinc chloride (ZnCl2\text{ZnCl}_2) accelerate the substitution of POCl3\text{POCl}_3, particularly for sterically hindered phenols.

Optimized Protocol

A mixture of 2-methylphenol (2 equivalents), POCl3\text{POCl}_3 (1 equivalent), and AlCl3\text{AlCl}_3 (0.1 equivalents) is refluxed in 1,2-dichloroethane for 15 hours. The catalyst enhances electrophilicity at phosphorus, reducing reaction time by 30% compared to uncatalyzed methods.

Limitations

While effective, this method necessitates rigorous post-reaction purification to remove metal residues, complicating large-scale production.

Alternative Routes from Phosphine Oxides

Bis(2-methylphenyl)phosphine oxide, a byproduct in organophosphorus synthesis, can be converted to the target chloridate via oxidative chlorination.

Oxidative Chlorination with HCl

Bis(2-methylphenyl)phosphine oxide is treated with excess HCl gas in toluene at 0°C for 24 hours:
(Ar)2P(O)H+HClClP(O)(Ar)2+H2O\text{(Ar)}_2\text{P(O)H} + \text{HCl} \rightarrow \text{ClP(O)(Ar)}_2 + \text{H}_2\text{O}
This method yields 70–75% product but requires careful moisture exclusion to prevent hydrolysis.

Comparative Analysis of Methods

Method Yield Purity Advantages Disadvantages
Direct Phosphorylation80–85%>98%Simple, scalableHCl management required
Two-Step Synthesis87–90%99.3%High purity, mild conditionsMulti-step, costly reagents
Lewis Acid-Catalyzed75–80%95–97%Faster kineticsMetal residue contamination
Oxidative Chlorination70–75%90–92%Utilizes byproductsLow yield, moisture-sensitive

Characterization and Quality Control

Spectroscopic Data

  • 31P NMR^{31}\text{P NMR} : δ=2.5ppm\delta = -2.5 \, \text{ppm} (singlet, P=O)

  • IR : ν(P=O)=1280cm1\nu(\text{P=O}) = 1280 \, \text{cm}^{-1}, ν(P-Cl)=580cm1\nu(\text{P-Cl}) = 580 \, \text{cm}^{-1}

  • MS (ESI+) : m/z=309.2[M+H]+m/z = 309.2 \, [\text{M+H}]^+

Purity Assessment

GC-MS analysis reveals trace impurities (<1%) of tris(2-methylphenyl) phosphate, formed via over-substitution. These are removed by fractional distillation.

Industrial and Research Applications

This compound is a precursor to flame retardants like bisphenol A bis(diaryl phosphate) and peptide-coupling agents. Its stability under acidic conditions makes it preferable to aryl chlorides in SNAr reactions .

Q & A

Q. Table 1. Key Analytical Parameters for this compound

ParameterTechniqueExpected Value/PeakReference
PurityGC-MS>98% (retention time: 8.2 min)
³¹P NMR ShiftNMRδ −9.8 to −10.2 ppm
Hydrolytic Half-LifeLC-MS/MS7 days (pH 7, 25°C)

Q. Table 2. Common Contaminants and Mitigation Strategies

ContaminantSourceMitigation
Phosphoric AcidHydrolysisAnhydrous synthesis, inert storage
Ortho-CresolIncomplete reactionReflux with excess POCl₃

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